Perindopril-d4

Descripción general

Descripción

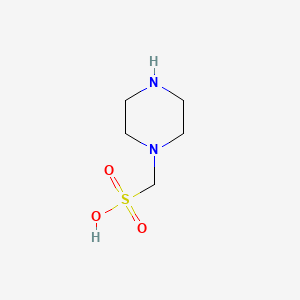

Perindopril-d4 is a deuterated form of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Perindopril due to its stable isotope labeling.

Aplicaciones Científicas De Investigación

Perindopril-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Perindopril.

Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Perindopril.

Drug Interaction Studies: Evaluating potential drug-drug interactions by tracking the labeled compound.

Clinical Research: Used in clinical trials to monitor the pharmacokinetics of Perindopril in patients.

Mecanismo De Acción

Target of Action

Perindopril-d4, also known as Perindopril, is primarily targeted towards the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex . This modulation of the RAAS pathway results in vasodilation, reduced fluid volume, and ultimately, a decrease in blood pressure . Additionally, perindopril has been shown to enhance the expression of SIRT3 and PGC-1α, thereby improving cardiac function in rats with isoproterenol-induced cardiomyopathy .

Pharmacokinetics

Perindopril is rapidly metabolized in the liver to perindoprilat, its active metabolite . The maximal plasma perindoprilat concentrations are reached 2 to 6 hours after oral administration of perindopril . Approximately 70% of the active metabolite is cleared by the kidneys . The half-life of the parent drug is 1.5 to 3 hours, while the effective half-life of the metabolite is 3 to 10 hours .

Result of Action

The action of Perindopril leads to a reduction in blood pressure and has proven efficacy in the prevention of heart failure . It is used to treat mild to moderate essential hypertension, mild to moderate congestive heart failure, and to reduce the cardiovascular risk of individuals with hypertension or post-myocardial infarction .

Action Environment

The efficacy of Perindopril can be influenced by various environmental factors. For instance, the bioavailability of perindoprilat is increased, and plasma concentrations are approximately 50% higher in patients with hepatic function impairment . Similarly, plasma concentrations of perindopril and perindoprilat in patients over 70 years of age are approximately twice those observed in younger patients . These factors should be taken into consideration when prescribing and dosing Perindopril.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Perindopril-d4 plays a significant role in biochemical reactions by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure . Additionally, this compound increases the levels of bradykinin, a peptide that promotes vasodilation . The interaction of this compound with the angiotensin-converting enzyme and bradykinin is crucial for its antihypertensive effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In endothelial cells, this compound enhances the production of nitric oxide, a molecule that promotes vasodilation and improves blood flow . This compound also reduces oxidative stress and inflammation in vascular smooth muscle cells, thereby preventing vascular remodeling and improving cardiovascular health . Furthermore, this compound has been shown to modulate the expression of genes involved in the renin-angiotensin system, contributing to its antihypertensive effects .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to its active metabolite, Perindoprilat, in the liver . Perindoprilat binds to the angiotensin-converting enzyme, inhibiting its activity and preventing the formation of angiotensin II . This inhibition leads to vasodilation and a reduction in blood pressure. Additionally, this compound increases the levels of bradykinin by inhibiting its degradation, further promoting vasodilation . The binding interactions of this compound with the angiotensin-converting enzyme and bradykinin are essential for its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability and efficacy over extended periods, making it a reliable compound for long-term treatment of hypertension and heart failure . The degradation of this compound can lead to a decrease in its therapeutic effects, necessitating regular monitoring and dosage adjustments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces blood pressure and improves cardiovascular function without causing significant adverse effects . At high doses, this compound can lead to toxic effects, including hypotension, renal impairment, and electrolyte imbalances . These threshold effects highlight the importance of careful dosage management to maximize the therapeutic benefits of this compound while minimizing its potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to Perindoprilat in the liver . This conversion is facilitated by hepatic enzymes, including carboxylesterases . Perindoprilat, the active metabolite, exerts its effects by inhibiting the angiotensin-converting enzyme and increasing bradykinin levels . The interaction of this compound with these enzymes and cofactors is essential for its pharmacological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. After oral administration, this compound is rapidly absorbed and distributed to target tissues, including the liver, kidneys, and vascular endothelium . The compound’s lipophilic nature facilitates its penetration into tissues, where it exerts its therapeutic effects . The distribution of this compound is influenced by its binding to plasma proteins, which helps maintain its stability and prolong its duration of action .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and the endoplasmic reticulum . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to these compartments . The subcellular localization of this compound is crucial for its activity, as it allows the compound to interact with its target enzymes and exert its therapeutic effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Perindopril-d4 involves the incorporation of deuterium atoms into the Perindopril molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Perindopril using deuterium gas (D2) in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 25-50°C and a pressure of 1-5 atm.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and isotopic enrichment of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Perindopril-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

Reduction: The compound can be reduced to its active metabolite, Perindoprilat D4, through enzymatic hydrolysis.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Enzymatic hydrolysis is typically carried out using esterases or amidases under physiological conditions (pH 7.4, 37°C).

Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like methanol or ethanol.

Major Products

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Perindoprilat D4.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

Enalapril D4: Another deuterated ACE inhibitor used for similar research purposes.

Lisinopril D4: A deuterated version of Lisinopril, also used in pharmacokinetic and metabolic studies.

Ramipril D4: Deuterated form of Ramipril, used in similar scientific research applications.

Uniqueness

Perindopril-d4 is unique due to its specific pharmacokinetic profile and metabolic pathways. Compared to other deuterated ACE inhibitors, this compound has a distinct absorption rate and bioavailability, making it particularly useful for certain types of pharmacokinetic studies. Additionally, its metabolic conversion to Perindoprilat D4 provides a unique opportunity to study the enzymatic hydrolysis and subsequent pharmacological effects.

Propiedades

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1/i3D3,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVQLZZIHOAWMC-UQXGGBCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Can you explain the analytical method used to quantify Perindopril and Perindopril D4 in the research?

A2: Both studies employed a sophisticated analytical technique called Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [, ]. This method involves separating the analytes (Perindopril and Perindopril D4) from the biological matrix (plasma in this case) using UPLC. The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their specific mass-to-charge ratios. The use of tandem mass spectrometry (MS/MS) further enhances the specificity and sensitivity of the method by selecting specific precursor and product ions for analysis. This minimizes interference from other components in the sample.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]phenol;(E)-but-2-enedioic acid](/img/structure/B586455.png)

![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)

![Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione](/img/structure/B586467.png)

![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)